Cas no 1261825-50-6 (3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid)

3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid 化学的及び物理的性質
名前と識別子
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- 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid
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- インチ: 1S/C10H9F3O3/c11-7-3-1-6(2-4-9(14)15)8(5-7)16-10(12)13/h1,3,5,10H,2,4H2,(H,14,15)
- InChIKey: RPAPSMRFUXAXKX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)OC(F)F)CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 235
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013000842-500mg |
3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid |
1261825-50-6 | 97% | 500mg |
823.15 USD | 2021-07-04 | |
Alichem | A013000842-250mg |
3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid |
1261825-50-6 | 97% | 250mg |
480.00 USD | 2021-07-04 | |
Alichem | A013000842-1g |
3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid |
1261825-50-6 | 97% | 1g |
1,534.70 USD | 2021-07-04 |
3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid 関連文献
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3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acidに関する追加情報
Introduction to 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid (CAS No. 1261825-50-6)
3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid (CAS No. 1261825-50-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and fluorophenyl substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid is composed of a propionic acid backbone with a substituted phenyl ring. The presence of the difluoromethoxy group (-OCHF2) and the fluorine atom on the phenyl ring imparts distinct chemical and biological properties to the molecule. These substituents enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design and development.
Recent studies have highlighted the potential of 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound possesses anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators. This makes it a valuable candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid have been extensively studied to optimize its therapeutic potential. In preclinical models, this compound has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates efficient cellular uptake, while its metabolic stability ensures prolonged biological activity. These properties make it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. These findings provide a strong foundation for advancing to later-stage clinical trials.
Beyond its therapeutic applications, 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid has also been explored for its use in chemical biology research. Its unique structure and biological activities make it a valuable tool for investigating cellular processes and signaling pathways. Researchers have utilized this compound to study mechanisms involved in inflammation, cancer progression, and other disease states.
The synthesis of 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid has been optimized to ensure high yield and purity. Various synthetic routes have been developed, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. These methods enable efficient large-scale production, which is essential for both research and commercial applications.
In conclusion, 3-(2'-(Difluoromethoxy)-4'-fluorophenyl)propionic acid (CAS No. 1261825-50-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a promising candidate for treating inflammatory diseases, cancer, and other conditions. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for its future use in healthcare.
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